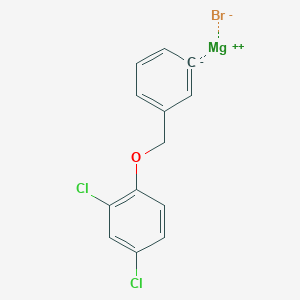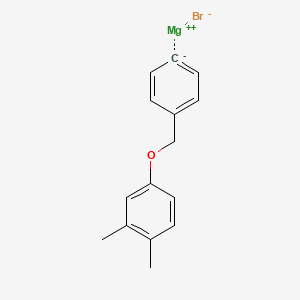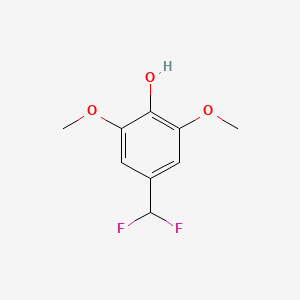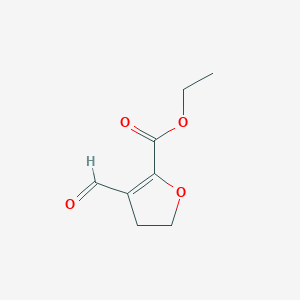![molecular formula C15H19NO3 B14886189 2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N-isopropylcyclopropanecarboxamide](/img/structure/B14886189.png)
2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N-isopropylcyclopropanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-N-isopropylcyclopropanecarboxamide is a complex organic compound known for its unique structural features and potential applications in various fields. This compound contains a cyclopropane carboxamide group attached to a dihydrobenzo dioxin moiety, making it an interesting subject for chemical research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N-isopropylcyclopropanecarboxamide typically involves multiple steps, starting from readily available precursors. One common approach is to use 2,3-dihydroxybenzoic acid as the starting material. The synthetic route includes:
Alkylation of Phenolic Hydroxyl Group: This step involves the protection of the hydroxyl groups to prevent unwanted reactions.
Azidation of Carboxylic Acid: The carboxylic acid group is converted into an azide, which is a key intermediate.
Curtius Rearrangement: This rearrangement transforms the azide into an isocyanate, which can then react with an amine to form the desired carboxamide.
Hydrolysis and Salification: The final steps involve hydrolysis and purification to obtain the target compound with high purity.
Industrial Production Methods
For large-scale production, the synthetic route is optimized to increase yield and purity while minimizing side reactions. The choice of solvents, reaction temperatures, and purification methods are critical factors in industrial synthesis. Techniques such as column chromatography and crystallization are commonly employed to isolate and purify the final product .
化学反応の分析
Types of Reactions
2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-N-isopropylcyclopropanecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are possible, especially at the cyclopropane ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) or other strong bases for deprotonation followed by nucleophilic attack.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
科学的研究の応用
2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-N-isopropylcyclopropanecarboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes
作用機序
The mechanism of action of 2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N-isopropylcyclopropanecarboxamide involves its interaction with specific molecular targets. The compound is known to:
Bind to Enzymes: Inhibit the activity of certain enzymes by binding to their active sites.
Modulate Receptors: Interact with cellular receptors, affecting signal transduction pathways.
Alter Cellular Processes: Influence various cellular processes, including apoptosis and cell proliferation.
類似化合物との比較
Similar Compounds
- 2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)imidazo[1,2-a]pyridin-6-amine
- 5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazole-3-carbaldehyde
- 4,5-Dihydro-6-(2,3-dihydrobenzo[b][1,4]dioxin-7-yl)pyridazin-3(2H)-one
Uniqueness
What sets 2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N-isopropylcyclopropanecarboxamide apart from similar compounds is its unique combination of a cyclopropane carboxamide group and a dihydrobenzo dioxin moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
特性
分子式 |
C15H19NO3 |
|---|---|
分子量 |
261.32 g/mol |
IUPAC名 |
2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-propan-2-ylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C15H19NO3/c1-9(2)16-15(17)12-8-11(12)10-3-4-13-14(7-10)19-6-5-18-13/h3-4,7,9,11-12H,5-6,8H2,1-2H3,(H,16,17) |
InChIキー |
SYFGFOLNAWKQNA-UHFFFAOYSA-N |
正規SMILES |
CC(C)NC(=O)C1CC1C2=CC3=C(C=C2)OCCO3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-(Trifluoromethoxy)phenoxymethyl]phenylZinc bromide](/img/structure/B14886117.png)


![(R)-8-(2-Amino-1-hydroxyethyl)-6-hydroxy-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B14886158.png)
![(2R)-2-[Fluoro-5-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B14886163.png)



![N-[[2-Morpholinoethyl]]maleamic acid](/img/structure/B14886191.png)
![6'-Bromospiro[azetidine-3,2'-chroman]-4'-one hydrochloride](/img/structure/B14886194.png)
![I_a+/--D-Mannopyranoside, 2-[2-[2-(2-propyn-1-yloxy)ethoxy]ethoxy]ethyl](/img/structure/B14886202.png)

![N-[(2,3,4,9-tetramethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)acetyl]-L-leucine](/img/structure/B14886215.png)

